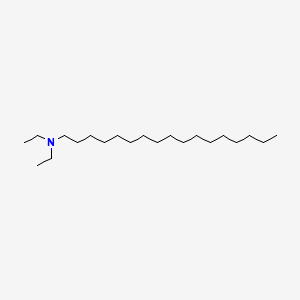
Z-Phe-NHNH-CO-CH3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by its complex structure, which includes a benzyl group, an acetylhydrazinecarbonyl moiety, and a phenylethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with an appropriate amine to form the carbamate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the acetylhydrazinecarbonyl and phenylethyl groups.
N-Benzyl-N-phenylacetamide: Contains a benzyl group but differs in the functional groups attached to the nitrogen atom
Uniqueness
Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C19H21N3O4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-(2-acetylhydrazinyl)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H21N3O4/c1-14(23)21-22-18(24)17(12-15-8-4-2-5-9-15)20-19(25)26-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,20,25)(H,21,23)(H,22,24)/t17-/m0/s1 |
Clave InChI |
QATWBVVHTHFBLX-KRWDZBQOSA-N |
SMILES isomérico |
CC(=O)NNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(=O)NNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-thieno[3,2-b]indole](/img/structure/B8549148.png)






![Benzyl 1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate](/img/structure/B8549207.png)
![6-Isopropoxy-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one](/img/structure/B8549211.png)

![5-N-octyl-12-methyl-1,5,8,12-tetraazabicyclo[6.6.2]hexadecane](/img/structure/B8549234.png)

![methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate](/img/structure/B8549244.png)
![4-Hydroxy-1-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-2(1h)-one](/img/structure/B8549246.png)
